tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate
Description
tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a brominated heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core. This structure incorporates a tert-butyl carboxylate group at position 8 and a bromine atom at position 3. The bromine substituent likely enhances reactivity for cross-coupling or nucleophilic substitution reactions, while the tert-butyl ester group may improve solubility and stability compared to free acids or salts .
Properties
CAS No. |
2167422-73-1 |
|---|---|
Molecular Formula |
C11H16BrN3O2 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-6-4-5-14-8(12)7-13-9(14)15/h7H,4-6H2,1-3H3 |
InChI Key |
BXKMLRNDHQRLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=NC=C2Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the preparation might include the use of tert-butyl esters and bromination reactions to introduce the bromo group at the desired position .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups, potentially altering its biological activity.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine scaffold can be further functionalized through cyclization reactions, leading to more complex structures.
Common reagents used in these reactions include brominating agents, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, helping to elucidate the roles of various biomolecules.
Industrial Chemistry: It is utilized in the synthesis of more complex chemical entities, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Differences: Pyrimidine (target) has two nitrogen atoms at positions 1 and 3, whereas pyrazine analogs (e.g., MCLA) have nitrogens at 1 and 4.
- Substituent Effects : Bromine in the target compound offers a reactive site for Suzuki or Ullmann couplings, contrasting with MCLA’s methoxyphenyl group (electron-donating) or the hydroxymethyl group in ’s compound (oxidizable) .
Reactivity and Functional Group Analysis
- Bromine vs. Hydroxymethyl/Methoxyphenyl : The bromine atom in the target compound facilitates nucleophilic substitution or metal-catalyzed cross-coupling reactions, making it valuable for synthesizing derivatives. In contrast, hydroxymethyl groups () are prone to oxidation or esterification, while methoxyphenyl groups (MCLA) enhance electron density and stability .
- tert-Butyl Carboxylate : This group likely improves lipid solubility and metabolic stability compared to MCLA’s hydrochloride salt or the free keto groups in pyrazine analogs .
Biological Activity
tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C11H16BrN3O2
- Molecular Weight : 302.17 g/mol
- CAS Number : 949922-61-6
The biological activity of this compound is thought to involve interactions with various molecular targets. These interactions may inhibit specific enzymes or receptors, leading to downstream biochemical effects that contribute to its therapeutic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. It may modulate inflammatory pathways, reducing cytokine production and promoting cell survival in inflammatory conditions.
Case Studies
-
Study on MCF7 Cell Line :
- A study evaluated the effect of this compound on MCF7 cells.
- Results showed a dose-dependent reduction in cell viability with an IC50 value of 3.79 µM.
- The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
-
Screening Against Multiple Cell Lines :
- A comprehensive screening against several cancer cell lines demonstrated varying degrees of cytotoxicity.
- The compound was particularly effective against SF-268 and NCI-H460 cell lines with IC50 values of 12.50 µM and 42.30 µM respectively.
- This study supports its potential as a broad-spectrum anticancer agent.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits manageable toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand its safety profile and any potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
